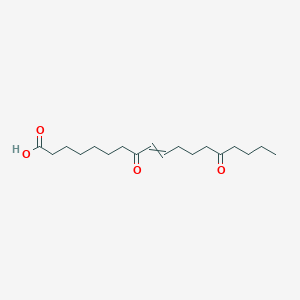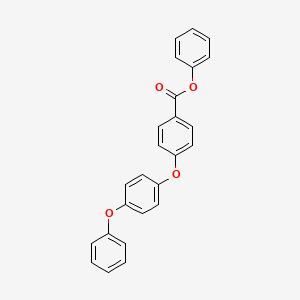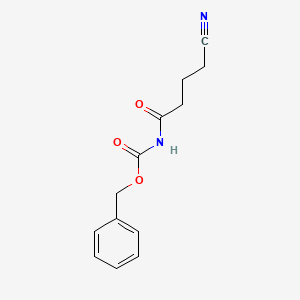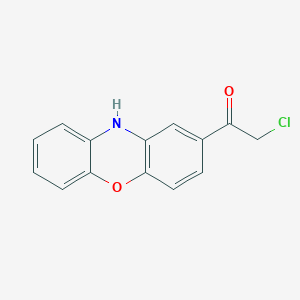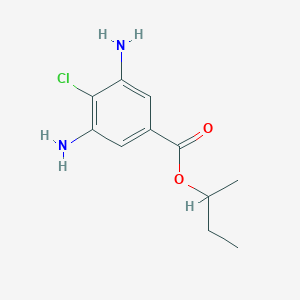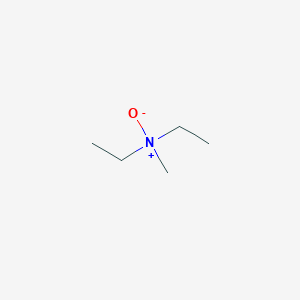
Ethanamine, N-ethyl-N-methyl-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-ethyl-N-methyl-, N-oxide is an organic compound with the molecular formula C5H13NO. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group, a methyl group, and an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, N-ethyl-N-methyl-, N-oxide can be synthesized through several methods. One common method involves the reaction of N-ethyl-N-methyl-ethanamine with an oxidizing agent such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to the ethanamine derivative to prevent over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N-ethyl-N-methyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of N-ethyl-N-methyl-ethanamide.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: N-ethyl-N-methyl-ethanamide.
Reduction: N-ethyl-N-methyl-ethanamine.
Substitution: Various substituted ethanamine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanamine, N-ethyl-N-methyl-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.
Mécanisme D'action
The mechanism of action of ethanamine, N-ethyl-N-methyl-, N-oxide involves its interaction with various molecular targets. The oxygen atom in the N-oxide group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems.
Comparaison Avec Des Composés Similaires
Ethanamine, N-ethyl-N-methyl-, N-oxide can be compared with other similar compounds, such as:
Ethanamine, N-methyl-: Lacks the ethyl group, resulting in different reactivity and applications.
Ethanamine, N-ethyl-: Lacks the methyl group, leading to variations in chemical behavior.
Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of an ethyl and a methyl group, affecting its properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
115206-20-7 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
N-ethyl-N-methylethanamine oxide |
InChI |
InChI=1S/C5H13NO/c1-4-6(3,7)5-2/h4-5H2,1-3H3 |
Clé InChI |
HBEXJDVFHJLGIV-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(CC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


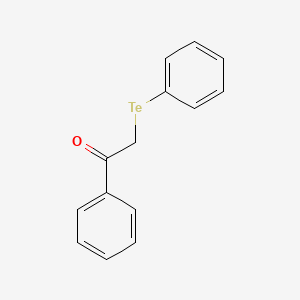
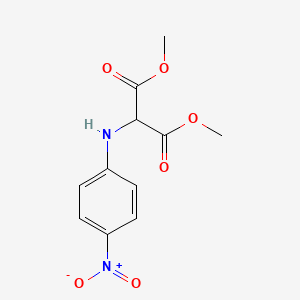
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
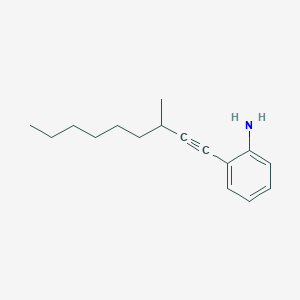
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
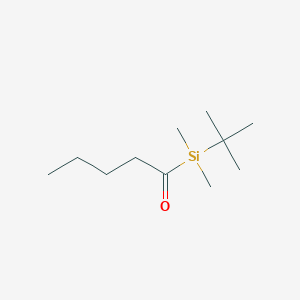
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
